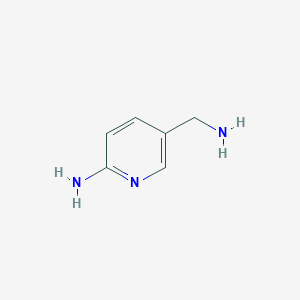![molecular formula C11H9N3 B133141 [4-(1H-pyrazol-1-yl)phenyl]acetonitrile CAS No. 143426-55-5](/img/structure/B133141.png)
[4-(1H-pyrazol-1-yl)phenyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1H-pyrazol-1-yl)phenyl]acetonitrile is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The compound of interest is a derivative of this class, featuring a phenyl group and an acetonitrile moiety attached to the pyrazole ring.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the case of [4-(1H-pyrazol-1-yl)phenyl]acetonitrile, although not directly synthesized in the provided papers, similar compounds have been prepared through various synthetic routes. For instance, a series of pyrazole carbonitriles were synthesized through a one-pot, four-component condensation reaction involving aromatic aldehydes, toluene-4-sulfonylmethyl isocyanide, and 5-amino-1H-pyrazole-4-carbonitrile . Another method described the synthesis of pyrazole derivatives by the reaction of 5-aminopyrazol-4-carbonitrile with aryl diazonium chlorides . These methods highlight the versatility of pyrazole chemistry and the potential pathways that could be adapted for the synthesis of [4-(1H-pyrazol-1-yl)phenyl]acetonitrile.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and HRMS, as well as X-ray crystallography . The geometry, vibrational frequencies, and chemical shift values can be calculated using computational methods like Hartree-Fock (HF) and density functional theory (DFT) . For instance, the molecular structure of a closely related compound, (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile, was confirmed using these techniques, which could similarly be applied to [4-(1H-pyrazol-1-yl)phenyl]acetonitrile .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms in the pyrazole ring and the nitrile group. For example, the nitrile group can undergo hydrolysis to form carboxylic acids , or it can be involved in coupling reactions to form triazenes . The reactivity of the pyrazole ring itself allows for further functionalization, as seen in the synthesis of imidazo[1,2-b]pyrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, including [4-(1H-pyrazol-1-yl)phenyl]acetonitrile, are influenced by their molecular structure. The presence of the phenyl group and the nitrile functionality can affect the compound's solubility, boiling point, and melting point. The photophysical properties, such as absorption and emission, can be studied using UV-Vis and fluorescence spectroscopy, and are often solvent-dependent . The electronic properties, including HOMO and LUMO energies, can be calculated using TD-DFT, providing insight into the compound's reactivity and stability .
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity
The compound [4-(1H-pyrazol-1-yl)phenyl]acetonitrile serves as a key intermediate in the synthesis of polyfunctionally substituted heterocycles, including pyrazoles, pyridines, tetrazoles, thiazoles, thiophenes, and chromenes. These heterocycles incorporate the pyrazolo[3,4-d]pyrimidin-4-one moiety. Certain derivatives, specifically pyrazole and thiophene, have demonstrated antioxidant activities comparable to that of ascorbic acid, highlighting the compound's utility in developing potential antioxidant agents (El‐Mekabaty, 2015).
Heterocyclic Compound Synthesis
[4-(1H-pyrazol-1-yl)phenyl]acetonitrile is also involved in the synthesis of various heterocyclic compounds, such as 2H‐Pyran‐2‐ones, fused Pyran‐2‐ones, and Pyridones, bearing a thiazole moiety. These synthetic processes yield compounds with diverse biological activities and potential applications in pharmaceuticals and materials science (Bondock, Tarhoni, & Fadda, 2014).
Antitumor and Antimicrobial Activities
Additionally, derivatives synthesized from [4-(1H-pyrazol-1-yl)phenyl]acetonitrile have been evaluated for their antibacterial and antifungal activities. Compounds derived from the reaction of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole with various substrates showed significant antibacterial and antifungal effects, with some also displaying antitumor activity against liver cell lines, demonstrating the compound's relevance in developing new therapeutic agents (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Catalytic Applications and Complex Formation
The compound is used in catalytic synthesis, showing effectiveness in forming 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, which could have implications in materials science and catalysis research (Prabakaran, Khan, & Jin, 2012).
Direcciones Futuras
“[4-(1H-pyrazol-1-yl)phenyl]acetonitrile” is a specialty product for proteomics research . The future directions of this compound could involve further exploration of its potential applications in various fields of science, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Propiedades
IUPAC Name |
2-(4-pyrazol-1-ylphenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-7-6-10-2-4-11(5-3-10)14-9-1-8-13-14/h1-5,8-9H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSWQGPKRSYWGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585412 |
Source


|
| Record name | [4-(1H-Pyrazol-1-yl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-pyrazol-1-yl)phenyl]acetonitrile | |
CAS RN |
143426-55-5 |
Source


|
| Record name | [4-(1H-Pyrazol-1-yl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylsulfamoyl]benzenesulfonate](/img/structure/B133085.png)


![15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B133092.png)